molecular formula C8H8O3S B2760794 1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one CAS No. 250726-91-1

1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one

Cat. No.: B2760794
CAS No.: 250726-91-1
M. Wt: 184.21
InChI Key: DPBYMEYRTBZPDY-UHFFFAOYSA-N
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Description

1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one is a compound with a unique structure that includes a thieno[3,4-b][1,4]dioxin ring system. This compound is known for its stability and specific properties, making it a subject of interest in various fields of scientific research .

Chemical Reactions Analysis

1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one involves its interaction with molecular targets through its thieno[3,4-b][1,4]dioxin ring system. This interaction can affect various pathways, depending on the specific application. For example, in conductive polymers, the compound’s structure allows for efficient electron transport .

Comparison with Similar Compounds

Similar compounds include:

1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one is unique due to its specific functional groups, which provide distinct reactivity and stability compared to its analogs .

Properties

IUPAC Name

1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-5(9)8-7-6(4-12-8)10-2-3-11-7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBYMEYRTBZPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CS1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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